Cas no 95-83-0 (4-chlorobenzene-1,2-diamine)

4-chlorobenzene-1,2-diamine structure
4-chlorobenzene-1,2-diamine structure
Product Name:4-chlorobenzene-1,2-diamine
CAS No:95-83-0
MF:C6H7ClN2
MW:142.586179971695
MDL:MFCD00011691
CID:34824
PubChem ID:7263
Update Time:2024-10-25

4-chlorobenzene-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-1,2-diaminobenzene
    • 4-Chloro-o-phenylenediamine
    • 4-Chloro-1,2-phenylenediamine
    • 4-chlorobenzene-1,2-diamine
    • 4-Chloro-o-phenylenediamine Solution
    • 3,4-Diaminochlorobenzene
    • C.I. 76015
    • 4-Chloro-1,2-benzenediamine (ACI)
    • o-Phenylenediamine, 4-chloro- (6CI, 7CI, 8CI)
    • 1,2-Diamino-4-chlorobenzene
    • 2-Amino-4-chloroaniline
    • 2-Amino-4-chlorobenzenamine
    • 2-Amino-5-chloroaniline
    • 3,4-Diamino-1-chlorobenzene
    • 3-Chloro-1,6-phenylenediamine
    • 4-Chloro-2-aminoaniline
    • 4-Chlorobenzen-1,2-diamine
    • 4-Chlorophenyldiamine
    • 4-Chlorophenylenediamine
    • 5-Chloro-1,2-phenylenediamine
    • 5-Chlorobenzene-1,2-diamine
    • NSC 6157
    • p-Chloro-o-phenylenediamine
    • Ursol Olive 6G
    • Tox21_202984
    • 3,4Diaminochlorobenzene
    • NS00015603
    • W-100154
    • 4-chloro-benzene-1,2-diamine
    • EN300-20365
    • CS-W007387
    • 1,2-Diamine-4-chlorobenzene
    • 1-Chloro-3,4-diaminebenzene
    • o-Phenylenediamine, 4-chloro-
    • AKOS000120363
    • NSC-6157
    • NSC6157
    • 4Chloro1,2benzenediamine
    • DB-027093
    • 4-Chloro-1,2-benzenediamine;4-Chloro-o-phenylenediamine
    • UNII-8E72QRZ33H
    • 4JJ
    • 4-Cl-o-PD
    • PS-4477
    • Z104477888
    • aniline, 2-amino-4-chloro-
    • 3,4-diamino-chlorobenzene
    • 8E72QRZ33H
    • 4-CHLORO-1,2-BENZENEDIAMINE
    • 4Chloro1,2diaminobenzene
    • NCGC00260529-01
    • 2Amino4chloroaniline
    • 4-CHLORO-ORTHO-PHENYLENEDIAMINE (IARC)
    • EINECS 202-456-8
    • DTXCID70283
    • 4-chloro-1,2-phenylene-diamine
    • NCGC00091663-05
    • SY003447
    • CAS-95-83-0
    • 4-CHLORO-1,2-BENZENEDIAMINE [HSDB]
    • 4-13-00-00068 (Beilstein Handbook Reference)
    • 3,4Diamino1chlorobenzene
    • DTXSID5020283
    • 4-chloro-o-phenylendiamine
    • SCHEMBL216307
    • C19207
    • 4CloPD
    • 4Chloro1,2phenylenediamine
    • 1,2Diamino4chlorobenzene
    • NCGC00091663-01
    • F0001-2281
    • STL382156
    • Tox21_400037
    • 4-chloro-phenylenediamine
    • WLN: ZR BZ DG
    • 4-Chloro-o-phenylenediamine, 97%
    • AC-9691
    • 5-chloro-2-aminoaniline
    • 4-Chloro-ortho-phenylenediamine
    • NCGC00091663-03
    • 1,2Benzenediamine, 4chloro
    • CHEMBL552741
    • MFCD00011691
    • 95-83-0
    • NCI-C03292
    • 4-CHLORO-ORTHO-PHENYLENEDIAMINE [IARC]
    • NCGC00091663-04
    • CCRIS 144
    • Q27155865
    • NCGC00091663-02
    • CHEBI:82301
    • BRN 0508472
    • CI 76015
    • 1,2-Benzenediamine, 4-chloro-
    • BBL027789
    • pChloroophenylenediamine
    • HSDB 5087
    • 1-chloro-3,4-diaminobenzene
    • MDL: MFCD00011691
    • Inchi: 1S/C6H7ClN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2
    • InChI Key: BXIXXXYDDJVHDL-UHFFFAOYSA-N
    • SMILES: ClC1C=C(N)C(N)=CC=1

Computed Properties

  • Exact Mass: 142.03000
  • Monoisotopic Mass: 142.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 97.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 52A^2

Experimental Properties

  • Color/Form: Brown powder
  • Density: 1.2124 (rough estimate)
  • Melting Point: 72.0 to 76.0 deg-C
  • Boiling Point: 232.49°C (rough estimate)
  • Flash Point: 135.4℃
  • Refractive Index: 1.4877 (estimate)
  • Water Partition Coefficient: 16 g/L (20 ºC)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 52.04000
  • LogP: 2.66680
  • Solubility: Not determined

4-chlorobenzene-1,2-diamine Security Information

  • Symbol: GHS07 GHS08
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335,H351
  • Warning Statement: P261,P281,P305+P351+P338
  • Hazardous Material transportation number:2811
  • WGK Germany:3
  • Hazard Category Code: R36/37/38;R40
  • Safety Instruction: S26-S36/37
  • FLUKA BRAND F CODES:8
  • RTECS:SS8850000
  • Hazardous Material Identification: Xn
  • Safety Term:6.1
  • Packing Group:I; II; III
  • Risk Phrases:R36/37/38; R40
  • Storage Condition:Store in a cool, dry, well ventilated area away from incompatible substances. Keep container tightly closed.
  • TSCA:Yes

4-chlorobenzene-1,2-diamine Customs Data

  • HS CODE:2921590090
  • Customs Data:

    China Customs Code:

    2921590090

    Overview:

    2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-chlorobenzene-1,2-diamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Alumina ,  Silver Solvents: Water ;  rt; 35 min, rt
1.2 Solvents: Ethyl acetate ;  rt
Reference
Morphologically tailored facet dependent silver nanoparticles supported α-Al2O3 catalysts for chemoselective reduction of aromatic nitro compounds
Rajendiran, Rajesh; Seelam, Prem Kumar; Patchaiyappan, Arunkumar; Balla, Putrakumar; Shankar, Harisingh; et al, Chemical Engineering Journal (Amsterdam, 2023, 451,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium pyrosulfite Solvents: Water ;  2 h, reflux
Reference
Synthesis and antimycobacterial activity of 2,5-disubstituted and 1,2,5-trisubstituted benzimidazoles
Jimenez-Juarez, Rogelio; Cruz-Chavez, Wendy; de Jesus-Ramirez, Nayeli; Castro-Ramirez, Guadalupe Ivonne; Uribe-Gonzalez, Itzel; et al, Frontiers in Chemistry (Lausanne, 2020, 8,

Production Method 3

Reaction Conditions
1.1 Catalysts: Cobalt (supported on silica) Solvents: Ethanol ;  80 min, 70 °C
1.2 Reagents: Hydrazine hydrate (1:1)
Reference
In Situ Synthesized Silica-Supported Co@N-Doped Carbon as Highly Efficient and Reusable Catalysts for Selective Reduction of Halogenated Nitroaromatics
Sheng, Yao ; Wang, Xueguang; Yue, Shengnan; Cheng, Gonglin; Zou, Xiujing; et al, ChemCatChem, 2020, 12(18), 4632-4641

Production Method 4

Reaction Conditions
1.1 Catalysts: Carbon Solvents: Ethanol ;  80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ;  3 h, 80 °C
Reference
Renewable Soybean Pulp Derived N-Doped Carbon Materials for Efficient Chemoselective Hydrogenation of Halogenated Nitrobenzenes
Lv, Jing; Zheng, Yunfeng; Zhu, Yangyang; Yuan, Man; Chang, Yanlong; et al, ChemistrySelect, 2019, 4(14), 4083-4091

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Cobalt iron manganese oxide (CoFe1.8Mn0.2O4) Solvents: Methanol ;  1 min, rt; 1 min, rt
Reference
CoMn0.2Fe1.8O4 ferrite nanoparticles engineered by sol-gel technology: an expert and versatile catalyst for the reduction of nitroaromatic compounds
Goyal, Ankita; Bansal, S.; Samuel, Pankaj; Kumar, Vinod; Singhal, Sonal, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2014, 2(44), 18848-18860

Production Method 6

Reaction Conditions
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  overnight, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
Reference
Terbenzimidazoles useful as antifungal agents
, United States, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron(III) acetylacetonate Solvents: Methanol ;  2 min, 180 °C
Reference
Hydrazine-mediated Reduction of Nitro and Azide Functionalities Catalyzed by Highly Active and Reusable Magnetic Iron Oxide Nanocrystals
Cantillo, David; Moghaddam, Mojtaba Mirhosseini; Kappe, C. Oliver, Journal of Organic Chemistry, 2013, 78(9), 4530-4542

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Guanidine ,  Iron oxide (Fe3O4) ,  Palladium Solvents: Water ;  25 min, rt
Reference
PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki-Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media
Halligudra, Guddappa; Paramesh, Chitrabanu C.; Mudike, Ravi; Ningegowda, Mallesha; Rangappa, Dinesh ; et al, ACS Omega, 2021, 6(50), 34416-34428

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ,  Water ;  35 min, rt
Reference
Enhanced reduction of nitrobenzene derivatives using reusable Ni nanoparticles supported on multi-layered poly(1,2-phenylenediamine)-coated layered double hydroxides
Babamoradi, Jamshid; Ghorbani-Vaghei, Ramin; Alavinia, Sedigheh, Canadian Journal of Chemistry, 2022, 100(6), 412-421

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel ,  Cobalt Solvents: Ethanol ;  80 °C; 1 h, 80 °C
Reference
Chemoselective transfer hydrogenation of nitroarenes by highly dispersed Ni-Co BMNPs
Zhang, Jia-wei; Lu, Guo-ping; Cai, Chun, Catalysis Communications, 2016, 84, 25-29

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe2O3) (lignin residue-derived carbon-supported) Solvents: Tetrahydrofuran ,  Water ;  24 h, 35 bar, 120 °C
Reference
Lignin Residue-Derived Carbon-Supported Nanoscale Iron Catalyst for the Selective Hydrogenation of Nitroarenes and Aromatic Aldehydes
Sarki, Naina ; Kumar, Raju; Singh, Baint; Ray, Anjan ; Naik, Ganesh; et al, ACS Omega, 2022, 7(23), 19804-19815

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sodium borohydride Catalysts: Palladium ,  2866309-20-6 Solvents: Methanol ,  Water ;  rt
Reference
Intensified Hydrogenation in Flow Using a Poly(β-cyclodextrin) Network-Supported Catalyst
Davis, Bradley A.; Bennett, Jeffrey A.; Genzer, Jan ; Efimenko, Kirill ; Abolhasani, Milad, ACS Sustainable Chemistry & Engineering, 2022, 10(48), 15987-15998

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydride ,  Hydrazine hydrate (1:1) Catalysts: Palladium diacetate Solvents: Water ;  20 h, 50 °C
Reference
Method for preparing arylamine by reduction of aromatic nitro compound
, China, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: 1638504-95-6 Solvents: Water ;  0.25 h, 27 °C
Reference
A hydroquinone based palladium catalyst for room temperature nitro reduction in water
Kumar, Alok; Purkait, Kallol; Dey, Suman Kr.; Sarkar, Amrita; Mukherjee, Arindam, RSC Advances, 2014, 4(66), 35233-35237

Production Method 15

Reaction Conditions
1.1 Catalysts: Samarium ,  1,1′-Dioctyl-4,4′-bipyridinium dibromide Solvents: Methanol
Reference
Samarium(0) and 1,1'-Dioctyl-4,4'-Bipyridinium Dibromide: A Novel Electron-Transfer System for the Chemoselective Reduction of Aromatic Nitro Groups
Yu, Chengzhi; Liu, Bin; Hu, Longqin, Journal of Organic Chemistry, 2001, 66(3), 919-924

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe3O4) (guanidine-conjugated) ,  Cu2+ ,  N-(3-Chloropropyl)guanidine (conjugated with iron oxide nanoparticles) Solvents: Ethanol ;  35 min, rt
Reference
Cu(II) immobilized on guanidine functionalized Fe3O4 magnetic substrate as a heterogeneous catalyst for selective reduction of nitroarenes
Halligudra, Guddappa; Chikkanayakanahalli Paramesh, Chitrabanu; Shetty, Manjunath; Kachigere Bhadraiah, Harsha; Kambappa, Vinaya; et al, Journal of the Iranian Chemical Society, 2022, 19(8), 3697-3709

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe3O4) ,  Carbon (acidified, carboxylated) ,  (SP-4-3)-Dichloro(1,7-phenanthroline-κN7)[1,1′-(sulfinyl-κS)bis[methane]]platinu… Solvents: Water ;  15 min, 25 °C
Reference
Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions
Tabatabaei Rezaei, Seyed Jamal ; Khorramabadi, Hossein; Hesami, Ali; Ramazani, Ali ; Amani, Vahid; et al, Industrial & Engineering Chemistry Research, 2017, 56(43), 12256-12266

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Palladium Solvents: Ethanol ;  8 h, 25 bar, 125 °C
Reference
Scalable continuous flow hydrogenations using Pd/Al2O3-coated rectangular cross-section 3D-printed static mixers
Lebl, Rene; Zhu, Yutong; Ng, Derrick; Hornung, Christian H.; Cantillo, David; et al, Catalysis Today, 2022, 383, 55-63

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  1 h, 30 - 35 °C
Reference
A process for the preparation of tizanidine hydrochloride
, India, , ,

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium (pine needle-derived char supported) Solvents: Water ;  24 h, 10 bar, 80 °C
Reference
Biorenewable carbon-supported Ru catalyst for N-alkylation of amines with alcohols and selective hydrogenation of nitroarenes
Goyal, Vishakha; Sarki, Naina; Poddar, Mukesh Kumar; Narani, Anand; Tripathi, Deependra; et al, New Journal of Chemistry, 2021, 45(32), 14687-14694

4-chlorobenzene-1,2-diamine Raw materials

4-chlorobenzene-1,2-diamine Preparation Products

4-chlorobenzene-1,2-diamine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:95-83-0)4-Chloro-1,2-phenylenediamine, ≥ 96.0%
Order Number:LE14808
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:11
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
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(CAS:95-83-0)4-Chloro-o-phenylenediamine
Order Number:sfd13517
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
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(CAS:95-83-0)4-chlorobenzene-1,2-diamine
Order Number:A20508
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:10
Price ($):189.0
Email:sales@amadischem.com

4-chlorobenzene-1,2-diamine Related Literature

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-83-0)4-Chloro-1,2-phenylenediamine, ≥ 96.0%
LE14808
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-83-0)4-Chloro-o-phenylenediamine
sfd13517
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email